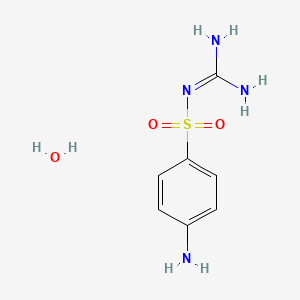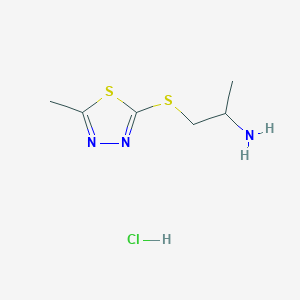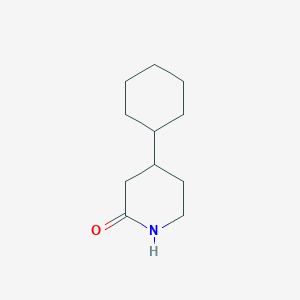
4-(羟甲基)哌啶-4-醇盐酸盐
描述
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is an important intermediate for the synthesis of active compounds in the pharmaceutical industry . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
Synthesis Analysis
The synthesis of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” involves several steps. It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . The product is then crystallized to produce the desired compound .Molecular Structure Analysis
The molecular formula of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is C6H14ClNO2 . Its average mass is 167.634 Da and its monoisotopic mass is 167.071304 Da .Chemical Reactions Analysis
Piperidines, which include “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .科学研究应用
代谢活性
- 大鼠的代谢效应:3-羟甲基 N-甲基哌啶(4-氯苯氧基)乙酸盐酸盐显示肥胖大鼠的食量和体重增加减少,表明在肥胖研究中具有潜在的代谢作用 (Massicot, Steiner, & Godfroid, 1985).
摄食行为
- 对摄食行为的影响:该化合物影响饱食中枢,减少了金硫葡萄糖诱导的小鼠肥胖,突出了其对摄食行为的影响及其在肥胖研究中的潜力 (Massicot, Thuillier, & Godfroid, 1984).
能量消耗
- 大鼠的产热效应:一项研究表明,该化合物通过增加大鼠的静息耗氧量来增加能量消耗,表明其在代谢率和肥胖研究中的应用 (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
合成和结构研究
- 超声促进合成:研究表明合成哌啶-4-醇的有效方法,证明了其在化学合成中的适用性 (Rajesh, Reddy, & Vijayakumar, 2012).
- 晶体结构分析:已经研究了 4-羧基哌啶氯化物的晶体和分子结构,这对于了解其化学性质至关重要 (Szafran, Komasa, & Bartoszak-Adamska, 2007).
抗菌活性
- 抗菌特性:4-哌啶醇的某些衍生物,包括 4-(羟甲基)哌啶-4-醇,已表现出显着的抗菌活性,表明它们在开发新的抗菌剂中的潜力 (Dyusebaeva, Elibaeva, & Kalugin, 2017).
促进生长
- 促进生长的活性:一些哌啶-4-醇衍生物在农业应用中显示出促进生长的活性,例如提高甜菜种子和马铃薯的产量 (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).
神经学研究
- 单胺转运蛋白活性:对哌啶-4-醇衍生物特定立体化学的研究表明,由于其对多巴胺、血清素和去甲肾上腺素转运蛋白的亲和力,有可能治疗神经系统疾病 (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
作用机制
Target of Action
4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that certain benzyl-piperidines have shown activity against different viruses, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of hiv .
安全和危害
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” has been classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . Additionally, it is categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes .
未来方向
Piperidine-containing compounds, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
4-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent antagonist of the human H3 receptor . This interaction is crucial as it influences the receptor’s activity, which is involved in various physiological processes such as neurotransmission. Additionally, 4-(Hydroxymethyl)piperidin-4-ol hydrochloride can be used in the synthesis of selective IP (PGI2 receptor) agonists .
Cellular Effects
The effects of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-ol have been evaluated for their potential treatment of HIV by acting as CCR5 antagonists . This interaction with the CCR5 receptor can inhibit HIV entry into cells, thereby preventing infection and replication.
Molecular Mechanism
At the molecular level, 4-(Hydroxymethyl)piperidin-4-ol hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with the H3 receptor involves binding to the receptor site, which inhibits its activity . This inhibition can modulate neurotransmitter release and other related physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives exhibit stability under specific conditions, but their activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained receptor inhibition and modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as receptor antagonism and modulation of cellular functions. At higher doses, toxic or adverse effects may be observed. For example, piperidine derivatives have shown dose-dependent effects on receptor activity and cellular processes . Threshold effects and toxicity levels are critical considerations in determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
4-(Hydroxymethyl)piperidin-4-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolic pathways may include hydroxylation, oxidation, and conjugation reactions . These pathways influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . This process is crucial for the compound’s therapeutic efficacy and cellular effects.
Subcellular Localization
The subcellular localization of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives have been observed to localize in specific cellular compartments, influencing their activity and interactions with biomolecules . This localization is essential for the compound’s role in modulating cellular processes and receptor activity.
属性
IUPAC Name |
4-(hydroxymethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6(9)1-3-7-4-2-6;/h7-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZOHPPPTJVSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240401-25-6, 89584-31-6 | |
| Record name | 4-Piperidinemethanol, 4-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(hydroxymethyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1359065.png)









![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

